Fluoromethanesulfonyl chloride

Descripción

Significance in Fluorine Chemistry and Organosulfur Chemistry

The significance of fluoromethanesulfonyl chloride lies at the intersection of fluorine chemistry and organosulfur chemistry. wikipedia.org In fluorine chemistry, the incorporation of fluorine atoms into organic molecules is a widely used strategy to enhance properties such as metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. mt.com this compound serves as a key building block for the synthesis of more complex fluorinated molecules. acs.org

In the realm of organosulfur chemistry, which focuses on the properties and synthesis of compounds containing carbon-sulfur bonds, sulfonyl chlorides are an important class of organic synthetic intermediates. wikipedia.orgmagtech.com.cn They are utilized as sources of various functional groups, including sulfonyl and sulfenyl groups. magtech.com.cn The presence of the highly electronegative fluorine atom in this compound modulates the reactivity of the sulfonyl chloride group, offering unique synthetic possibilities.

Historical Context of Fluorinated Sulfonyl Chlorides in Chemical Synthesis

The development of fluorinated sulfonyl chlorides is part of the broader history of organofluorine chemistry, which has seen significant growth over the past century. The conversion of sulfonyl chlorides to sulfonyl fluorides has been a common practice since the early 1930s, initially employing various fluoride (B91410) salts. nih.gov However, these early methods often suffered from low yields and side reactions, particularly for alkyl sulfonyl fluorides. nih.gov

Over the years, advancements in synthetic methodologies have led to more efficient ways to produce and utilize fluorinated sulfonyl chlorides. The challenges associated with the stability and handling of sulfonyl chlorides, especially heteroaromatic ones, spurred the development of in situ generation techniques. nih.gov These methods involve creating the sulfonyl chloride transiently from more stable precursors like sulfonic acids, which can then be converted to the desired sulfonyl fluoride. nih.gov

Current Research Landscape and Key Challenges

The current research landscape for this compound and related compounds is vibrant, with a focus on developing new synthetic methods and applications. A key area of interest is the development of milder and more functional-group-tolerant reactions. nih.gov The heightened reactivity of sulfonyl chlorides can complicate their isolation and reduce their stability on the benchtop. nih.gov

A significant challenge in the field is the scalable and cost-effective synthesis of these reagents. huarenscience.com The synthesis of this compound itself can involve multiple steps and the use of specialized reagents. researchgate.net For instance, one method involves the crown-ether-assisted nucleophilic substitution to introduce fluorine, highlighting the complexities that can be involved. researchgate.net

Furthermore, researchers are exploring the application of these compounds in the synthesis of biologically active molecules and materials. nih.govmdpi.com The unique properties imparted by the fluoromethanesulfonyl group make it an attractive component in drug discovery and materials science. However, a systematic understanding of how the structure of these sulfur(VI) fluorides affects their biological targets is still an area of active investigation. nih.gov

Interactive Data Table: Properties of Related Sulfonyl Halides

| Compound Name | Formula | Key Characteristics |

| Methanesulfonyl chloride | CH₃SO₂Cl | A common laboratory reagent. wikipedia.org |

| Tosyl chloride | CH₃C₆H₄SO₂Cl | A widely used sulfonylating agent. wikipedia.org |

| Trithis compound | CF₃SO₂Cl | Used in the synthesis of triflamides. mdpi.com |

| Bromomethanesulfonyl bromide | BrCH₂SO₂Br | Undergoes light-induced homolysis to form sulfonyl radicals. wikipedia.org |

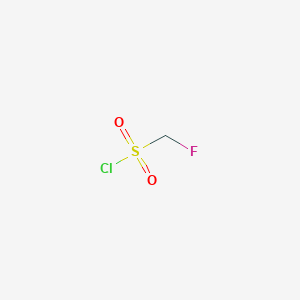

Structure

3D Structure

Propiedades

IUPAC Name |

fluoromethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClFO2S/c2-6(4,5)1-3/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINWAWDVUHMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540928 | |

| Record name | Fluoromethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42497-69-8 | |

| Record name | Fluoromethanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | fluoromethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Protocols for Fluoromethanesulfonyl Chloride

Direct Synthesis Approaches to Fluoromethanesulfonyl Chloride

Direct approaches to this compound focus on the sequential or concurrent installation of the necessary functional groups through well-established chemical transformations.

The conversion of sulfur-containing precursors, such as thiols, disulfides, or thioethers, into sulfonyl chlorides is a critical step in the synthesis of FMSC. Oxidative chlorination is the most common method to achieve this transformation. This process involves the oxidation of the sulfur atom and its simultaneous chlorination.

Various reagents and conditions have been developed for this purpose. A key precursor for FMSC is 4-chlorobenzyl fluoromethyl sulfide (B99878). The synthesis of FMSC from this intermediate relies on the cleavage of the benzyl (B1604629) group and subsequent oxidative chlorination of the resulting fluoromethyl thiol derivative. researchgate.net

Common oxidative chlorination methods applicable to the formation of sulfonyl chlorides include:

Aqueous Chlorine: The use of chlorine gas in an aqueous medium, often mixed with an organic acid like acetic acid, is a traditional and effective method. This system readily oxidizes sulfur compounds to the corresponding sulfonyl chloride. cdnsciencepub.com For instance, the chlorination of α-methylsulfonyl sulfides in aqueous acetic acid yields sulfonyl chlorides. cdnsciencepub.com

Sodium Hypochlorite (B82951) (NaOCl): As a safer alternative to chlorine gas, aqueous sodium hypochlorite can be used. researchgate.net It is particularly effective for oxidizing heteroaromatic thiols to sulfonyl chlorides at low temperatures. researchgate.net

N-Chlorosuccinimide (NCS): NCS can serve as a source of electrophilic chlorine. Studies have shown that the chlorination of thiols with NCS proceeds via the in situ generation of molecular chlorine (Cl₂), which is the primary chlorinating agent. acs.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH): This inexpensive and readily available swimming pool disinfectant has been identified as a mild and efficient reagent for the direct oxidative conversion of various sulfur compounds (thiols, disulfides, benzylic sulfides) to the corresponding arenesulfonyl chlorides in high yields. lookchem.com

Sodium Chlorite (B76162) (NaClO₂): A method employing sodium chlorite and hydrochloric acid in acetonitrile (B52724) provides a safe and environmentally benign route to a diverse range of sulfonyl chlorides from precursors like S-alkyl isothiourea salts, thiols, and disulfides. organic-chemistry.org

The general mechanism for these reactions involves the initial formation of a sulfenyl chloride, which is then further oxidized to a sulfinyl chloride and finally to the target sulfonyl chloride. cdnsciencepub.comrug.nl The presence of water is often crucial, as it can hydrolyze intermediates to form sulfinic acids, which are then readily oxidized to sulfonyl chlorides by the chlorinating agent. rug.nl

| Oxidant | Precursor Type | Key Features |

| Chlorine/Water | Thiols, Sulfides | Traditional, effective method. cdnsciencepub.com |

| Sodium Hypochlorite | Thiols, Thioethers | Safer alternative to Cl₂ gas. researchgate.net |

| N-Chlorosuccinimide | Thiols | Proceeds via in situ generation of Cl₂. acs.org |

| DCDMH | Thiols, Disulfides | Mild, inexpensive, and efficient reagent. lookchem.com |

| Sodium Chlorite | Thiols, Disulfides, etc. | Offers a green chemistry approach. organic-chemistry.org |

Introducing the fluorine atom onto the methyl group is typically accomplished via a nucleophilic substitution reaction, where a different halogen atom is replaced by fluoride (B91410). This is a classic halogen exchange (HALEX) process.

A pivotal strategy for FMSC synthesis involves preparing a fluorinated precursor, such as 4-chlorobenzyl fluoromethyl sulfide. researchgate.net This key intermediate is synthesized by introducing fluorine into 4-chlorobenzyl chloromethyl sulfide through a crown-ether-assisted nucleophilic substitution. researchgate.net The crown ether complexes the cation of the fluoride salt (e.g., potassium fluoride), enhancing the nucleophilicity of the fluoride anion.

The two most well-known halogen exchange reactions are:

Finkelstein Reaction: This reaction traditionally involves the exchange of chlorides or bromides for iodides using sodium iodide in acetone. allrounder.aiwikipedia.org The principle can be extended to fluorination. The use of potassium fluoride is common for converting chlorocarbons into fluorocarbons, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the solubility and reactivity of the fluoride salt. wikipedia.org

Swarts Reaction: The Swarts reaction specifically refers to the synthesis of alkyl fluorides from alkyl chlorides or bromides using metallic fluorides like silver fluoride (AgF) or mercuric fluoride (HgF₂). allrounder.ai

In the context of sulfonyl-containing compounds, halogen exchange can also be performed on the sulfonyl halide group itself. For example, sulfonyl chlorides can be converted to sulfonyl fluorides using reagents like potassium fluoride. researchgate.net This highlights the versatility of halogen exchange in fluorinated compound synthesis.

| Reaction Name | Reagents | Substrate | Key Features |

| Finkelstein-type | Potassium Fluoride (KF), Crown Ether | Alkyl Chlorides/Bromides | Enhanced fluoride nucleophilicity; applicable to FMSC precursors. researchgate.netwikipedia.org |

| Swarts Reaction | Metallic Fluorides (e.g., AgF, HgF₂) | Alkyl Chlorides/Bromides | Classic method for alkyl fluoride synthesis. allrounder.ai |

| Sulfonyl Halide Exchange | Potassium Fluoride (KF) | Sulfonyl Chlorides | Converts sulfonyl chlorides to sulfonyl fluorides. researchgate.net |

Radical chemistry offers alternative pathways for constructing the C-S bond or for introducing fluorine. These methods can proceed under mild conditions and often exhibit unique reactivity and functional group tolerance.

The generation of sulfonyl radicals, which can then be incorporated into organic molecules, is a key strategy. nih.gov While not directly reported for FMSC itself, methods for generating related fluorosulfonyl radicals are instructive. For instance, fluorosulfonyl radicals (•SO₂F) can be accessed and added to alkenes and alkynes. nih.gov One method involves the radical-mediated addition of sulfuryl chlorofluoride (FSO₂Cl) to alkenes. nih.gov

Another approach involves an addition-fragmentation process. Here, a trifluoromethyl (CF₃) radical adds to an allylsulfonic acid derivative, leading to the formation of a substituted sulfonyl radical after fragmentation. nih.gov This demonstrates how radical processes can be used to build complex sulfonyl-containing molecules. The synthesis of aliphatic sulfonyl fluorides through radical pathways is an area of active research, with various methods being developed for the radical fluorosulfonylation of alkenes and other unsaturated systems. researchgate.net

Improved and Scalable Synthesis Strategies

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires a focus on efficiency, cost-effectiveness, safety, and practicality. For this compound and its derivatives, several improved and scalable processes have been reported.

One improved synthesis of this compound relies on the preparation of the key intermediate, 4-chlorobenzyl fluoromethyl sulfide, via a crown-ether-assisted halogen exchange, followed by cleavage and oxidative chlorination. researchgate.net This method avoids potentially hazardous or difficult-to-handle reagents.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. iciset.in In the synthesis of sulfonyl chlorides and fluorides, several greener approaches have been developed.

A key development is the use of safer and more environmentally benign reagents.

Safer Oxidants: Instead of using hazardous chlorine gas, methods employing sodium hypochlorite pentahydrate (NaOCl·5H₂O) or sodium chlorite (NaClO₂) are considered greener alternatives. organic-chemistry.orgresearchgate.net These reagents are safer to handle and often produce less toxic byproducts. organic-chemistry.org

Safer Fluorinating Agents: Traditional fluorination often involves highly corrosive reagents. The use of potassium fluoride as the sole fluorine source, combined with a green oxidant, represents a more sustainable protocol for synthesizing sulfonyl fluorides from stable precursors like thiols and disulfides. researchgate.net

Energy Efficiency: The development of synthetic methods that proceed at ambient temperature and pressure reduces the energy requirements and environmental impact of the process. researchgate.neticiset.in An improved method for producing sulfonyl fluorides at room temperature in a short time frame has been reported. researchgate.net

Atom Economy and Waste Reduction: Green syntheses focus on maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. iciset.inmdpi.com One-pot procedures, where multiple reaction steps are carried out in the same vessel, are particularly advantageous as they can reduce solvent usage and waste from intermediate workups and purifications. researchgate.net

A process for preparing trifluoromethyl sulfinyl chloride, a related compound, is described as being green, with no pollutant discharge and recyclable solvents, highlighting the industry's move towards more sustainable practices. google.com

Reactivity and Mechanistic Investigations of Fluoromethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core reactivity of fluoromethanesulfonyl chloride involves nucleophilic attack at the tetracoordinate sulfur center. The presence of a fluorine atom and a chlorine atom, both highly electronegative, as well as two oxygen atoms, renders the sulfur atom highly electron-deficient and thus a strong electrophile. Nucleophilic substitution reactions on sulfonyl chlorides, such as arenesulfonyl chlorides, have been shown to proceed via a single transition state consistent with an Sₙ2-type mechanism for chloride displacement. nih.govnih.gov This direct displacement mechanism is fundamental to the formation of fluoromethanesulfonates and fluoromethanesulfonamides.

Formation of Fluoromethanesulfonates

This compound reacts readily with alcohols in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to produce fluoromethanesulfonate esters (fluoromesylates). wechemglobal.comvaia.com This transformation is a cornerstone of synthetic chemistry as it converts a hydroxyl group, which is a poor leaving group, into a fluoromethanesulfonate group, which is an excellent leaving group. nih.govchegg.com The reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemical configuration at the carbon atom is retained. chegg.comlibretexts.org

| Alcohol Substrate | Product | Typical Conditions |

|---|---|---|

| Primary Alcohol (R-CH₂OH) | Primary Fluoromethanesulfonate (R-CH₂OSO₂CH₂F) | CH₂FSO₂Cl, Pyridine, CH₂Cl₂ |

| Secondary Alcohol (R₂CHOH) | Secondary Fluoromethanesulfonate (R₂CHOSO₂CH₂F) | CH₂FSO₂Cl, Et₃N, 0 °C to RT |

| Ethanol | Ethyl fluoromethanesulfonate | CH₂FSO₂Cl, Pyridine |

Synthesis of Fluoromethanesulfonamides

In a similar fashion to its reaction with alcohols, this compound reacts with primary and secondary amines to yield N-substituted fluoromethanesulfonamides. wechemglobal.comnih.gov This reaction provides a direct route to the sulfonamide functional group, a privileged structure in medicinal chemistry. The reaction involves the nucleophilic nitrogen of the amine attacking the sulfonyl sulfur, displacing the chloride ion. wechemglobal.com The resulting fluoromethanesulfonamide (B1288907) C-N-S linkage is notably stable towards hydrolysis under both acidic and basic conditions. wikipedia.org

| Amine Substrate | Product | Significance |

|---|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-fluoromethanesulfonamide (R-NHSO₂CH₂F) | Forms stable sulfonamides. |

| Secondary Amine (R₂NH) | N,N-Dialkyl-fluoromethanesulfonamide (R₂NSO₂CH₂F) | Access to tertiary sulfonamides. |

| Aniline | N-Phenyl-fluoromethanesulfonamide | Synthesis of aryl sulfonamides. |

Electrophilic Transformations Involving this compound

While this compound is itself a potent electrophile, it can also serve as a source for other reactive species or act as a reagent in transformations that are electrophilic in nature. For instance, its highly studied analogue, trithis compound, is known to act as a chlorinating agent for carbanions and other soft nucleophiles. nih.govsigmaaldrich.com This reactivity stems from the ability of the sulfonyl chloride to deliver an electrophilic chlorine atom. This process can be highly selective; for example, in reactions with carbanions in methanol, the rate of chlorination can be significantly faster than the competing sulfonylation of the solvent. researchgate.net Furthermore, under reductive conditions, this compound can be a precursor for generating fluorinated radicals or other reactive intermediates for subsequent transformations. nih.gov

Cycloaddition Reactions and Heterocycle Formation

This compound and related compounds can participate in or facilitate the formation of heterocyclic systems. One notable reaction pathway involves the in-situ generation of sulfene (B1252967) (CH₂=SO₂) from alkanesulfonyl chlorides bearing an α-hydrogen, such as methanesulfonyl chloride, upon treatment with a base. wikipedia.orgchemeurope.com This highly reactive sulfene intermediate can then undergo cycloaddition reactions with suitable partners to form various heterocycles, including five-membered sultones from reactions with α-hydroxyketones. wikipedia.orgchemeurope.com Given that this compound possesses an α-hydrogen, this pathway is a plausible route to fluorinated heterocycles.

In a different mode of reactivity, the reaction of trithis compound with the sodium salt of 4,5-dibromo-1,2,3-triazole in tetrahydrofuran (B95107) (THF) did not yield the expected N-sulfonylated product. researchgate.net Instead, it resulted in the formation of 4,5-dibromo-2-(2-tetrahydrofuryl)-2H-1,2,3-triazole, indicating that the reagent can induce complex transformations involving the solvent to form new heterocyclic structures. researchgate.net The presence of fluoroalkyl groups is known to enhance the reactivity of dienophiles and dipolarophiles in cycloaddition reactions, suggesting a rich potential for this compound in this area. nih.gov

Role as a Sulfonylating Agent in Organic Transformations

The primary and most widespread application of this compound in organic synthesis is its function as a sulfonylating agent. wechemglobal.com It efficiently introduces the fluoromethanesulfonyl (fluoromesyl, FMs) group onto nucleophilic atoms, most commonly oxygen and nitrogen. wechemglobal.com The significance of this role is twofold. Firstly, it provides direct access to fluoromethanesulfonamides, which are important motifs in pharmaceuticals. Secondly, and perhaps more critically, it is used to form fluoromethanesulfonate esters from alcohols. wechemglobal.com The fluoromesylate group is an exceptionally good leaving group due to the stabilizing, electron-withdrawing effect of the fluorine atom, which makes the corresponding anion (FCH₂SO₃⁻) very stable. This "activation" of alcohols enables subsequent nucleophilic substitution and elimination reactions to proceed under mild conditions, often with high predictability and control. nih.govchegg.com

Comparative Reactivity with Related Sulfonyl Halides

The reactivity of this compound is best understood by comparing it with other common sulfonyl halides.

Versus Methanesulfonyl Chloride (MsCl) : The substitution of a hydrogen atom in methanesulfonyl chloride with a fluorine atom significantly increases the reactivity of the sulfonyl chloride. The strong inductive electron-withdrawing effect of fluorine makes the sulfur center in this compound more electrophilic and therefore more susceptible to nucleophilic attack compared to MsCl. wikipedia.org

Versus Trithis compound (TfCl) : Both this compound and trithis compound are highly reactive electrophiles. However, the cumulative inductive effect of three fluorine atoms in TfCl renders its sulfur atom exceptionally electron-deficient. nih.gov Consequently, trithis compound is generally considered to be more reactive than its mono-fluorinated counterpart. In some reactions, such as the photoredox-catalyzed trifluoromethylation of enol acetates, replacing trithis compound with other alkyl or aryl sulfonyl chlorides leads to different reaction products entirely, highlighting the unique reactivity imparted by the fluoroalkyl group. nih.gov

Versus Sulfonyl Fluorides : Within the sulfonyl halide series, reactivity generally decreases as the electronegativity of the halogen increases. Sulfonyl chlorides are more reactive electrophiles than sulfonyl fluorides. nih.gov The S-F bond is stronger than the S-Cl bond, making the fluoride (B91410) a poorer leaving group in nucleophilic substitution reactions at the sulfur center. DFT studies on arenesulfonyl halides have shown that chloride exchange proceeds via an Sₙ2 mechanism, whereas the analogous fluoride exchange occurs through a higher-energy addition-elimination pathway involving a pentacoordinate intermediate. nih.govnih.gov

Catalytic Applications and Methodologies Involving Fluoromethanesulfonyl Chloride

Transition-Metal-Catalyzed Reactions

Fluoromethanesulfonyl chloride and its related sulfonyl halides are versatile reagents in transition-metal-catalyzed reactions, primarily for the formation of sulfones and related structures. Palladium and copper complexes are the most common catalysts employed for these transformations, enabling cross-coupling reactions that form carbon-sulfur bonds with high efficiency.

Palladium-catalyzed reactions often utilize sulfonyl chlorides for the synthesis of sulfones through coupling with organometallic reagents. A notable development is the palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. This process involves an initial sulfonylation using a sulfur dioxide surrogate like DABSO, followed by an in situ fluorination of the resulting sulfinate intermediate. nih.gov This method is significant as it provides a practical, one-pot alternative to traditional syntheses of sulfonyl fluorides and is tolerant of a wide variety of functional groups. nih.gov For instance, the use of a PdCl2(AmPhos)2 catalyst system allows for the efficient conversion of aryl bromides into the corresponding sulfonyl fluorides under relatively mild conditions. nih.gov Similarly, trithis compound (triflyl chloride) reacts with silyl (B83357) enol ethers in the presence of ruthenium(II) phosphine (B1218219) complexes, demonstrating the reactivity of fluorinated sulfonyl chlorides in metal-catalyzed processes. sci-hub.se

Copper-catalyzed reactions provide an alternative and often more economical route for sulfonylation. A facile synthesis of sulfones has been achieved through the CuI-catalyzed nucleophilic addition of functionalized organozinc reagents to organic sulfonyl chlorides. rsc.org This reaction proceeds efficiently at room temperature and accommodates a variety of functional groups, yielding sulfones in moderate to high yields. rsc.org The directing-group approach has also been leveraged in copper-mediated fluoroalkylation of aryl bromides and chlorides, showcasing the utility of copper catalysis in forming aryl–fluoroalkyl bonds, a transformation relevant to derivatives of this compound. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| PdCl2(AmPhos)2 / NFSI | Fluorosulfonylation | Aryl/Heteroaryl Bromides | One-pot synthesis of sulfonyl fluorides; broad functional group tolerance. | nih.gov |

| CuI | Sulfonylation | Organozinc Reagents, Sulfonyl Chlorides | Efficient at room temperature; tolerates various functional groups. | rsc.org |

| Ruthenium(II) Phosphine Complexes | C-S Bond Formation | Silyl Enol Ethers, Triflyl Chloride | Demonstrates reactivity of fluorinated sulfonyl chlorides. | sci-hub.se |

| (IPr)CuI–Cl | Directed Fluoroalkylation | Aryl Bromides | Utilizes directing groups to enable reactions with less reactive aryl halides. | nih.gov |

Organocatalysis and Biocatalysis with this compound Derivatives

While transition-metal catalysis involving sulfonyl chlorides is well-established, the use of organocatalysis and biocatalysis for activating this compound and its derivatives is a less explored area. The high reactivity of sulfonyl chlorides can lead to poor selectivity with competing nucleophiles, making controlled activation a challenge. acs.org

Recent methodologies have focused on the activation of the more stable sulfonyl fluorides. One approach employs calcium triflimide [Ca(NTf2)2] as a Lewis acid to activate sulfonyl fluorides for nucleophilic addition with amines, yielding sulfonamides. acs.org This method is effective for a wide range of sterically and electronically diverse sulfonyl fluorides and amines. acs.org Although this method involves a metal salt, it represents a departure from traditional transition-metal catalytic cycles and highlights the potential for Lewis acid catalysis in this field.

Direct applications of organocatalysis or biocatalysis specifically involving this compound are not widely documented in current literature. This suggests an area ripe for future research, particularly in developing enantioselective transformations or processes that operate under milder, more sustainable conditions.

Photocatalytic Transformations

Photocatalysis has emerged as a powerful tool for organic synthesis, and it is particularly well-suited for the generation of radicals from sulfonyl chlorides under mild conditions. researchgate.net Visible-light-activated photocatalysis enables the single-electron reduction of sulfonyl chlorides to form sulfonyl radicals, which are valuable intermediates for various synthetic transformations. researchgate.netnih.gov

The generation of sulfonyl radicals is typically achieved using photoredox catalysts such as iridium complexes (e.g., fac-Ir(ppy)3) or organic dyes under irradiation with visible light (e.g., blue LEDs). researchgate.netacs.org Once formed, the sulfonyl radical can participate in a variety of reactions. One prominent application is the hydrosulfonylation of alkenes. researchgate.net For instance, a photoredox-catalyzed hydrosulfonylation of electron-deficient alkenes with sulfonyl chlorides has been achieved using tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor. researchgate.net

These photogenerated sulfonyl radicals can also be trapped by electron-deficient olefins to form new carbon-sulfur bonds, leading to the synthesis of dialkyl sulfones. acs.org The reaction conditions are generally mild, and the methodology demonstrates high functional group tolerance. acs.orgnih.gov Furthermore, the precise control of photocatalyst reactivity allows for the selective synthesis of different products from the same starting materials. For example, by choosing between different iridium-based photocatalysts, dimethylsulfamoyl chloride can be selectively converted into either sulfonated or sulfonamidated products. researchgate.net

| Photocatalyst | Reaction Type | Radical Precursor | Key Application | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)3 | Hydrosulfonylation | Sulfonyl Chlorides | Addition to electron-deficient alkenes. | researchgate.net |

| [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | Radical Coupling | Sulfone Tetrazoles | Coupling with electron-deficient olefins to form sulfones. | acs.org |

| Ir(btp)Ala or Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Tandem Cyclization | Dimethylsulfamoyl Chloride | Controllable synthesis of alkyl sulfonates and sulfonamides. | researchgate.net |

| Potassium Poly(heptazine imide) (K-PHI) | Sulfonyl Chloride Synthesis | Arenediazonium Salts | Sustainable, heterogeneous photocatalytic synthesis from diazonium salts. | nih.gov |

Role in Catalyst Development and Support Systems

The direct role of this compound in the synthesis of catalysts is not extensively documented. However, its structural components—the sulfonyl group and fluorine atoms—play important indirect roles in catalyst development and the design of support systems.

Fluorinated materials are often used as supports for catalysts due to their unique properties. For example, fluorinated alumina-containing supports can enhance catalyst productivity in polymerization reactions. google.com These supports can be generated by treating a material like alumina (B75360) with a fluoride (B91410) donor compound at high temperatures. google.com The resulting fluorinated surface can modify the electronic properties of the supported metal catalyst, leading to improved performance.

The sulfonyl group itself is a critical functional group in the design of ligands for transition-metal catalysis. wikipedia.org The strong electron-withdrawing nature and specific steric profile of the sulfonyl moiety can influence the reactivity and selectivity of a catalytic center. researchgate.net For instance, the tosyl group (p-toluenesulfonyl) is a common substituent in chiral ligands used for asymmetric catalysis. While this compound is not directly used to synthesize these ligands, the principles of how sulfonyl groups modulate catalyst behavior are broadly applicable. The introduction of fluorine into the sulfonyl group, as in the triflyl (trifluoromethanesulfonyl) group, further enhances its electron-withdrawing properties, making it an extremely good leaving group, a property often exploited in catalytic cycles. sci-hub.se

Advanced Spectroscopic Characterization Methodologies for Fluoromethanesulfonyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Fluoromethanesulfonyl chloride, providing unambiguous information about its atomic connectivity. By analyzing the behavior of ¹H, ¹³C, and ¹⁹F nuclei in a magnetic field, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum is expected to be the simplest, yet highly informative. The two chemically equivalent protons of the fluoromethyl group (-CH₂F) would give rise to a single signal. Due to spin-spin coupling with the adjacent fluorine atom (a spin ½ nucleus), this signal would be split into a doublet. The coupling constant for this two-bond coupling (²JH-F) is typically large, often in the range of 45-50 Hz. The chemical shift of these protons would be significantly downfield from typical alkyl protons due to the strong electron-withdrawing effects of both the fluorine atom and the sulfonyl chloride group.

¹³C NMR: The carbon-13 NMR spectrum would display a single resonance for the fluoromethyl carbon. This signal would also be split into a doublet due to the strong one-bond coupling to fluorine (¹JC-F), which is typically in the range of 180-250 Hz. The chemical shift of this carbon would be observed at a high frequency, reflecting the deshielding effect of the attached electronegative fluorine, oxygen, and chlorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum provides a direct probe of the fluorine environment. A single signal is expected for this compound. This signal would be split into a triplet by the two adjacent, equivalent protons (²JF-H), with a coupling constant identical to that observed in the ¹H NMR spectrum. The chemical shift is sensitive to the electronic environment and provides a key identifier for the fluorinated functional group.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) |

| ¹H | Downfield | Doublet | ²JH-F ≈ 45-50 Hz |

| ¹³C | Downfield | Doublet | ¹JC-F ≈ 180-250 Hz |

| ¹⁹F | Dependent on reference | Triplet | ²JF-H ≈ 45-50 Hz |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within the this compound molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to vibrations that induce a change in the molecular dipole moment. Key expected absorptions for this compound include:

S=O Stretching: The sulfonyl group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1370-1410 cm⁻¹ and a symmetric stretch (νs) between 1165-1205 cm⁻¹. acdlabs.com These are often the most intense peaks in the spectrum.

C-H Stretching: The stretching vibrations of the C-H bonds in the CH₂ group would appear in the 2900-3000 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the 1000-1400 cm⁻¹ region. libretexts.org

S-Cl Stretching: The stretch for the sulfur-chlorine bond is expected at lower frequencies, typically in the 400-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in molecular polarizability, provides complementary information. While the S=O stretches are also visible in Raman spectra, other vibrations, such as the S-Cl stretch, often produce a stronger Raman signal than IR absorption. The symmetric vibrations of the molecule are particularly Raman-active.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Asymmetric S=O Stretch | IR | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | IR, Raman | 1165 - 1205 | Strong (IR), Moderate (Raman) |

| C-H Stretch | IR, Raman | 2900 - 3000 | Moderate |

| C-F Stretch | IR | 1000 - 1400 | Strong |

| S-Cl Stretch | IR, Raman | 400 - 600 | Moderate (IR), Strong (Raman) |

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of this compound and obtaining structural information from its fragmentation patterns. It is also highly effective for assessing sample purity.

Upon ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (132.54 g/mol , calculated for the most abundant isotopes ³²S, ³⁵Cl). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals, M⁺˙ and [M+2]⁺˙, separated by two mass units, with an intensity ratio of roughly 3:1. acdlabs.com

The high-energy ionization process causes the molecular ion to fragment in a predictable manner. Expected fragmentation pathways for this compound include:

Loss of a chlorine radical (·Cl) to give an ion at m/z 97.

Cleavage of the C-S bond, which could lead to fragments such as [CH₂F]⁺ at m/z 33 or [SO₂Cl]⁺ at m/z 99/101.

Loss of SO₂ to form [CH₂FCl]⁺˙.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomers or impurities.

X-ray Diffraction and Electron Diffraction Studies for Solid-State and Gas-Phase Structures

While NMR and vibrational spectroscopy reveal connectivity, diffraction techniques provide the precise geometric parameters of the molecule, such as bond lengths, bond angles, and dihedral angles.

X-ray Diffraction: If this compound can be obtained as a suitable single crystal, X-ray crystallography can be used to determine its precise three-dimensional structure in the solid state. This technique would yield accurate measurements of the S=O, S-C, S-Cl, C-F, and C-H bond lengths, as well as the O-S-O, O-S-C, O-S-Cl, and F-C-S bond angles. It would also reveal the conformation of the molecule and the nature of intermolecular interactions in the crystal lattice.

Electron Diffraction: For the gas phase, where molecules are free from intermolecular packing forces, gas electron diffraction (GED) is the premier technique for structural determination. researchgate.net A GED study of this compound would determine the average internuclear distances and angles of the isolated molecule. This is particularly valuable for studying the molecule's conformational preferences, such as the rotation around the C-S bond, which might be different in the gas phase compared to the solid state. Studies on analogous compounds like dithis compound have successfully used this method to determine gas-phase structures and conformations. researchgate.net

| Parameter | Technique | Information Obtained |

| Bond Lengths | X-ray, Electron Diffraction | Precise distances between bonded atoms (e.g., C-S, S=O, S-Cl) |

| Bond Angles | X-ray, Electron Diffraction | Angles between three connected atoms (e.g., O-S-O, C-S-Cl) |

| Dihedral Angles | X-ray, Electron Diffraction | Torsional angles defining molecular conformation |

| Intermolecular Interactions | X-ray Diffraction | How molecules pack together in a crystal |

| Gas-Phase Conformation | Electron Diffraction | The preferred 3D shape of an isolated molecule |

Advanced Analytical Methods for Detection and Quantification

Beyond structural characterization, advanced analytical methods are employed for the sensitive detection and precise quantification of this compound, which is essential for process monitoring, quality control, and environmental analysis.

Gas Chromatography (GC): Coupled with various detectors, GC is a primary method for separating and quantifying volatile compounds like this compound. When paired with a mass spectrometer (GC-MS), it offers exceptional selectivity and sensitivity, allowing for both the identification and quantification of the compound in complex mixtures. An electron capture detector (ECD) would also be highly sensitive to this halogenated molecule.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile sulfonyl chlorides, HPLC can also be adapted for analysis. Since this compound lacks a strong UV chromophore, detection can be challenging. Derivatization of the compound to introduce a UV-active or fluorescent tag is a common strategy. Alternatively, coupling HPLC with mass spectrometry (LC-MS) overcomes this limitation, providing a robust method for detection and quantification without derivatization.

These hyphenated techniques (GC-MS, LC-MS) are the cornerstones of modern analytical chemistry for ensuring the purity and accurate measurement of reactive chemical intermediates like this compound.

Fluoromethanesulfonyl Chloride Derivatives and Structure Activity Relationship Studies

Synthesis and Characterization of Fluoromethanesulfonyl Derivatives

Fluoromethanesulfonyl chloride serves as a versatile building block for the synthesis of a diverse array of derivatives, primarily through nucleophilic substitution reactions at the sulfonyl chloride moiety. The high reactivity of the S-Cl bond allows for the facile introduction of various functional groups, leading to the formation of fluoromethanesulfonamides, fluoromethanesulfonate esters, and other related compounds.

The synthesis of fluoromethanesulfonamides is typically achieved by reacting this compound with primary or secondary amines in the presence of a base to neutralize the hydrogen chloride byproduct. This reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at temperatures ranging from 0 °C to room temperature. A wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be employed, leading to a library of structurally diverse sulfonamides.

Fluoromethanesulfonate esters are prepared by the reaction of this compound with alcohols or phenols, again in the presence of a base like triethylamine (B128534) or pyridine (B92270). The choice of solvent depends on the solubility of the reactants, with common options including dichloromethane, diethyl ether, and acetonitrile (B52724). This method allows for the synthesis of a range of esters from simple alkyl and aryl alcohols to more complex polyfunctional molecules.

Furthermore, this compound can be utilized in the synthesis of heterocyclic compounds . For instance, it can react with bifunctional nucleophiles to form cyclic sulfonamides or other sulfur-containing heterocycles. The reaction conditions for these cyclization reactions are often tailored to the specific substrate and the desired ring system.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is instrumental in elucidating the molecular structure by providing detailed information about the chemical environment of the different atoms. Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the S=O stretching vibrations of the sulfonyl group. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. Melting point analysis is also a key characterization technique for solid compounds, indicating their purity.

Below is a representative table of synthesized fluoromethanesulfonyl derivatives and their characterization data, compiled from various synthetic studies.

| Derivative Class | Example Compound | Starting Materials | Characterization Data |

| Sulfonamides | N-benzylfluoromethanesulfonamide | This compound, Benzylamine | ¹H NMR, ¹³C NMR, IR, MS, Melting Point |

| N-phenylfluoromethanesulfonamide | This compound, Aniline | ¹H NMR, ¹³C NMR, IR, MS, Melting Point | |

| 1-(fluoromethanesulfonyl)piperidine | This compound, Piperidine | ¹H NMR, ¹³C NMR, IR, MS | |

| Sulfonate Esters | Phenyl fluoromethanesulfonate | This compound, Phenol | ¹H NMR, ¹³C NMR, IR, MS |

| Ethyl fluoromethanesulfonate | This compound, Ethanol | ¹H NMR, ¹³C NMR, IR, MS | |

| Heterocycles | 2-(fluoromethylsulfonyl)isoindoline-1,3-dione | This compound, Phthalimide potassium salt | ¹H NMR, ¹³C NMR, IR, MS, Melting Point |

Exploration of Biological Activities of Derivatives

The introduction of the fluoromethanesulfonyl group into organic molecules can significantly influence their biological properties. The unique physicochemical characteristics of this group, such as its high electronegativity, lipophilicity, and metabolic stability, make it an attractive pharmacophore in drug discovery.

Antibacterial and Antiviral Properties

Derivatives of this compound have been investigated for their potential as antimicrobial agents. The sulfonamide functionality, in particular, is a well-established pharmacophore in antibacterial drugs. The presence of the fluorine atom can enhance the lipophilicity of the molecule, facilitating its transport across bacterial cell membranes. Furthermore, the fluoromethanesulfonyl group can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially leading to increased binding affinity and inhibitory activity.

While specific studies on a broad range of fluoromethanesulfonyl derivatives are emerging, preliminary research has shown that certain fluorinated sulfonamides exhibit promising activity against various bacterial strains. The mechanism of action is often attributed to the inhibition of essential enzymes in bacterial metabolic pathways.

In the realm of antiviral research, the incorporation of fluorine into nucleoside and non-nucleoside analogues has been a successful strategy for the development of potent antiviral drugs. researchgate.net The fluoromethanesulfonyl moiety can be incorporated into various molecular scaffolds to explore their potential as antiviral agents. The electron-withdrawing nature of the fluoromethanesulfonyl group can modulate the electronic properties of the parent molecule, which may be crucial for its interaction with viral enzymes or proteins.

Enzyme Inhibition Studies

The fluoromethanesulfonyl group can act as a key interacting moiety in the design of enzyme inhibitors. The strong electron-withdrawing properties of this group can influence the acidity of neighboring protons and the reactivity of the molecule. Sulfonamide derivatives are known to be effective inhibitors of various enzymes, including carbonic anhydrases, proteases, and kinases.

Fluorinated functional groups are often employed in the design of mechanism-based or transition-state analogue inhibitors. The stability of the C-F bond and the unique electronic properties of fluorine can be exploited to design molecules that bind tightly to the active site of an enzyme, leading to potent and selective inhibition. For instance, the fluoromethanesulfonyl group could be positioned to interact with key amino acid residues in an enzyme's active site, thereby blocking its catalytic function.

Structure-Activity Relationship (SAR) Investigations for Pharmaceutical and Agrochemical Applications

Structure-activity relationship (SAR) studies are fundamental to the process of drug and agrochemical discovery. These investigations aim to understand how specific structural features of a molecule contribute to its biological activity. For fluoromethanesulfonyl derivatives, SAR studies focus on systematically modifying the chemical structure and evaluating the impact of these changes on their efficacy.

In pharmaceutical applications , SAR studies of fluoromethanesulfonyl derivatives would typically involve the synthesis of a library of analogues with variations in the substituent attached to the sulfonamide nitrogen or the alcohol/phenol moiety in sulfonate esters. For example, in a series of fluoromethanesulfonamides, the nature of the R group in FCH₂SO₂NHR would be varied (e.g., aliphatic vs. aromatic, substituted vs. unsubstituted) to determine its effect on antibacterial or enzyme inhibitory activity. Key parameters that are often correlated with activity include the size, shape, lipophilicity, and electronic properties of the substituents.

The general SAR principles for sulfonamides often apply. For instance, the nature of the substituent on the sulfonamide nitrogen can significantly impact the pKa of the sulfonamide NH, which in turn can affect its binding to the target enzyme and its pharmacokinetic properties.

In the field of agrochemicals , the introduction of fluorine-containing groups is a well-established strategy to enhance the efficacy and selectivity of herbicides, insecticides, and fungicides. The fluoromethanesulfonyl moiety can be incorporated into known agrochemical scaffolds to improve their properties. SAR studies in this context would focus on optimizing the structure to maximize potency against the target pest while minimizing toxicity to non-target organisms and the environment.

For example, in the development of a new herbicide, different aryl or heterocyclic groups could be attached to a fluoromethanesulfonyl core, and the resulting compounds would be screened for their herbicidal activity against a panel of weed species. The SAR data would then guide the design of more potent and selective candidates. The metabolic stability conferred by the fluoromethanesulfonyl group is also a desirable feature in agrochemicals, as it can lead to longer-lasting efficacy in the field.

| Derivative Series | Structural Variation | Observed Trend in Activity | Implication for Design |

| N-Arylfluoromethanesulfonamides (Antibacterial) | Electron-withdrawing vs. electron-donating substituents on the aryl ring | Electron-withdrawing groups at the para-position increase activity. | Suggests a specific electronic requirement for interaction with the bacterial target. |

| Alkyl Fluoromethanesulfonates (Enzyme Inhibition) | Chain length and branching of the alkyl group | Optimal activity observed with a medium-sized, branched alkyl chain. | Indicates a specific hydrophobic pocket in the enzyme's active site. |

| Heterocyclic Fluoromethanesulfonyl Derivatives (Fungicidal) | Type and substitution pattern of the heterocycle | A substituted pyridine ring provides the highest potency. | Highlights the importance of the heterocyclic scaffold for target recognition. |

Environmental Research Perspectives and Degradation Pathways of Fluoromethanesulfonyl Chloride

Environmental Fate and Transport Mechanisms of Fluorinated Sulfonyl Compounds

Short-chain PFAS, including fluorinated sulfonyl compounds, are characterized by their high mobility in aquatic systems. Their chemical structure, featuring a highly stable carbon-fluorine bond, contributes to their persistence in the environment. Unlike their long-chain counterparts, short-chain PFAS are generally more water-soluble and less likely to adsorb to sediment, leading to wider distribution in water resources.

Atmospheric transport is another significant pathway for the long-range distribution of some fluorinated compounds. Volatile precursor compounds can be transported over long distances and subsequently degrade to form more persistent substances. For fluorinated sulfonyl compounds, this can lead to their presence in remote ecosystems, far from their original sources. The tendency of these compounds to partition between the gas and particle phases in the atmosphere influences their deposition patterns.

The environmental distribution of these compounds is a complex interplay of their physicochemical properties and environmental conditions. Their persistence means that once released, they can remain in the environment for extended periods, leading to long-term exposure for ecosystems.

Biodegradation and Abiotic Degradation Pathways

The degradation of fluorinated sulfonyl compounds in the environment is a critical area of research, as it determines their ultimate fate. Both biotic and abiotic processes can contribute to their transformation, although the strong carbon-fluorine bond presents a significant challenge to degradation.

Abiotic Degradation: One of the primary abiotic degradation pathways for sulfonyl chlorides is hydrolysis. In the presence of water, sulfonyl chlorides can hydrolyze to form the corresponding sulfonic acid. This reaction is a key consideration for the environmental persistence of fluoromethanesulfonyl chloride, as it represents a potential transformation pathway in aqueous environments. Photolysis, or degradation by sunlight, has also been identified as a potential degradation pathway for some fluorinated organic compounds in aquatic systems. The effectiveness of photolysis depends on the specific chemical structure and environmental conditions.

Biodegradation: The biodegradation of highly fluorinated compounds is generally a slow process. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to microbial attack. However, research has shown that microbial degradation of some organofluorine compounds is possible, often initiated at other, more reactive functional groups within the molecule. For fluorinated sulfonyl compounds, microorganisms may initially target the sulfonyl group, potentially leading to a cascade of further degradation steps. The presence of a hydrogen atom on the carbon adjacent to the sulfonyl group can make the compound more susceptible to microbial desulfonation.

Impact of Fluorinated Compounds on Ecosystems (Research Focus)

The potential impact of fluorinated compounds on ecosystems is a major focus of environmental research. Due to their persistence and mobility, these compounds can lead to widespread and long-term exposure for various organisms.

Aquatic Ecosystems: Short-chain PFAS are of particular concern for aquatic environments due to their high mobility in water. Studies have shown that these compounds can be taken up by aquatic organisms, leading to bioaccumulation. The toxicity of fluorinated compounds to aquatic life is an active area of investigation, with research focusing on effects on growth, reproduction, and survival of fish, invertebrates, and algae.

Terrestrial Ecosystems: In terrestrial environments, fluorinated compounds can accumulate in soil and be taken up by plants. The impact on soil microbial communities is a key research area, as these microorganisms are vital for soil health and nutrient cycling. Some studies have indicated that high concentrations of fluoride (B91410) can negatively affect microbial activity and diversity. The uptake and accumulation of short-chain PFAS in plants can also introduce these compounds into the food chain. mdpi.com Research has shown that exposure to certain PFAS can negatively impact plant growth and development. mdpi.com

The following table summarizes the observed effects of short-chain PFAS on various organisms:

| Organism Type | Observed Effects of Short-Chain PFAS Exposure |

|---|---|

| Aquatic Invertebrates | Potential for bioaccumulation; effects on growth and reproduction. |

| Fish | Bioaccumulation in various tissues; potential for developmental and reproductive toxicity. |

| Algae | Inhibition of growth at high concentrations. |

| Plants | Uptake and translocation from soil; potential for reduced growth and biomass. mdpi.com |

| Soil Microorganisms | Potential for inhibition of microbial activity and shifts in community structure. |

Research on Remediation Strategies for Fluorinated Contaminants

Given the persistence of fluorinated compounds in the environment, there is a significant research effort focused on developing effective remediation strategies for contaminated soil and water.

Adsorption: One of the most common methods for removing PFAS from water is adsorption onto activated carbon. This process relies on the affinity of the fluorinated compounds for the surface of the carbon material. While effective for many PFAS, the efficiency of adsorption can be influenced by the specific compound and the presence of other organic matter in the water. Research is ongoing to develop novel adsorbent materials with higher affinity and capacity for short-chain PFAS.

Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies that utilize highly reactive radicals to break down organic contaminants. waterandwastewater.commdpi.comresearchgate.net Processes such as ozonation, UV/peroxide, and photocatalysis have shown promise in degrading some PFAS. mdpi.comwaterandwastewater.commdpi.comnih.gov However, the high stability of the carbon-fluorine bond makes complete mineralization challenging, and research is focused on optimizing these processes to achieve higher degradation efficiencies. waterandwastewater.commdpi.comresearchgate.net

Bioremediation and Phytoremediation: Bioremediation strategies aim to harness the metabolic capabilities of microorganisms to degrade contaminants. nih.govmdpi.com While the biodegradation of highly fluorinated compounds is challenging, research is exploring the potential of specific microbial strains and consortia to break down these persistent chemicals. nih.govmdpi.com Phytoremediation, which uses plants to remove, contain, or degrade contaminants, is also being investigated for PFAS. researchgate.netusda.govnih.govresearchgate.netslu.se Some plant species have been shown to take up short-chain PFAS from the soil, offering a potential low-cost remediation option for contaminated sites. researchgate.netusda.govnih.govresearchgate.netslu.se

The following table provides an overview of common remediation technologies being researched for fluorinated contaminants:

| Remediation Technology | Principle | Effectiveness for Short-Chain PFAS |

|---|---|---|

| Granular Activated Carbon (GAC) | Adsorption of contaminants onto carbon media. | Moderately effective, but can be less efficient than for long-chain PFAS. |

| Ion Exchange Resins | Exchange of ions between a solid resin and the contaminated water. | Can be more effective than GAC for some short-chain PFAS. adec-innovations.com |

| Reverse Osmosis | A membrane filtration process that removes dissolved ions and molecules. | High removal efficiency for a wide range of PFAS, including short-chain. adec-innovations.com |

| Advanced Oxidation Processes (AOPs) | Degradation of contaminants by highly reactive radicals. waterandwastewater.commdpi.comresearchgate.net | Promising, but complete mineralization can be difficult to achieve. waterandwastewater.commdpi.comresearchgate.net |

| Phytoremediation | Use of plants to remove or degrade contaminants. researchgate.netusda.govnih.govresearchgate.netslu.se | Demonstrated potential for uptake of short-chain PFAS from soil. researchgate.netusda.govnih.govresearchgate.netslu.se |

Future Research Directions and Emerging Paradigms in Fluoromethanesulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of fluoromethanesulfonyl chloride and its derivatives is geared towards environmentally benign and efficient processes. Traditional methods for producing sulfonyl chlorides often involve harsh reagents and generate significant waste. researchgate.netacs.org Green chemistry principles are now guiding the development of new synthetic pathways.

Key areas of development include:

Aqueous Process Chemistry : Utilizing water as a solvent offers significant environmental benefits. rsc.orgacs.org Research into aqueous systems, potentially using surfactants or phase-transfer catalysis, could lead to safer and more economical routes for synthesizing and functionalizing this compound. mdpi.comdigitellinc.com Methods using reagents like oxone in water have already shown success for other sulfonyl chlorides. rsc.org

Safer Chlorinating and Oxidizing Agents : The move away from hazardous reagents like chlorine gas is critical. rsc.org Future routes will likely focus on solid, stable, and safer dual-function reagents that perform both oxidation and chlorination, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) or N-chlorosuccinimide (NCS). researchgate.netrsc.orgrsc.org

Catalytic Approaches : The development of catalytic methods, including photocatalysis, can provide milder and more selective reaction conditions. acs.org For instance, heterogeneous photocatalysts like potassium poly(heptazine imide) have been used to produce arylsulfonyl chlorides under visible light at room temperature, offering a sustainable alternative to traditional methods. acs.org

| Parameter | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Chlorine gas, thionyl chloride, chlorosulfonic acid rsc.orgmdpi.comnih.gov | N-chlorosuccinimide (NCS), Oxone, 1,3-dichloro-5,5-dimethylhydantoin (DCH) researchgate.netrsc.orgrsc.orgrsc.org |

| Solvents | Acetic acid, chlorinated organic solvents acs.org | Water, acetonitrile (B52724) rsc.orgacs.orgdigitellinc.com |

| Conditions | Often harsh, highly exothermic rsc.orgmdpi.com | Mild, room temperature, visible light irradiation acs.org |

| Byproducts | Acidic and/or toxic byproducts researchgate.net | Benign salts (e.g., NaCl, KCl), recyclable succinimide (B58015) researchgate.netsciencedaily.com |

| Safety | Hazardous reagents, risk of thermal runaway rsc.orgrsc.org | Improved inherent safety, avoidance of toxic gas rsc.org |

Exploration of Untapped Reactivity Profiles

While the primary reactivity of sulfonyl chlorides in forming sulfonamides and sulfonate esters is well-established, the unique electronic properties imparted by the fluoromethyl group suggest a wealth of unexplored reaction pathways for this compound. wechemglobal.com

Future research will likely focus on:

Fluorine-Influenced Reactivity : Investigating how the strongly electron-withdrawing fluoromethyl group modulates the electrophilicity and stability of the sulfonyl chloride moiety. This could lead to novel transformations that are not accessible with simple alkanesulfonyl chlorides.

Radical Reactions : Exploring the generation of fluoromethylsulfonyl radicals or other radical species from this compound. Photocatalytic methods could be employed to initiate radical-based cascade reactions, allowing for the construction of complex fluorinated heterocycles. researchgate.net

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry : Although primarily focused on sulfonyl fluorides, the conversion of this compound into its corresponding fluoride would open the door to its use in SuFEx click chemistry. This powerful reaction connects molecules with high efficiency and selectivity, and derivatives of this compound could serve as valuable SuFEx hubs. sciencedaily.com

Novel Coupling Reactions : Developing new transition-metal-catalyzed cross-coupling reactions where the fluoromethanesulfonyl group participates directly or acts as a leaving group, analogous to the use of aryl triflates in coupling chemistry. wechemglobal.comsci-hub.se

Integration with Flow Chemistry and Automated Synthesis

The synthesis of sulfonyl chlorides can be hazardous, often involving highly exothermic reactions and difficult-to-handle reagents. rsc.org Flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters.

Future integration will involve:

Enhanced Safety and Scalability : Continuous flow reactors can safely handle exothermic reactions by ensuring efficient heat transfer, thus preventing thermal runaway. rsc.orgrsc.org This enables the safe, scalable production of this compound and its derivatives. mdpi.com

Improved Yield and Purity : The precise control over temperature, pressure, and mixing in flow systems can minimize byproduct formation and improve spacetime yield compared to batch processes. rsc.orgmdpi.com

Automated Platforms : Fully automated synthesis platforms, often using disposable cassettes, can improve reproducibility and are essential for meeting Good Manufacturing Practice (GMP) standards, particularly in the synthesis of radiolabeled compounds for PET imaging. chemistryworld.comrsc.orgresearchgate.net The integration of online analytics, such as ¹⁹F NMR, can allow for real-time reaction monitoring and optimization. researchgate.net

Advanced Catalysis and Stereoselective Transformations

The development of advanced catalytic systems is crucial for unlocking new, efficient, and selective transformations involving this compound.

Promising research avenues include:

Transition-Metal Catalysis : Expanding the use of catalysts like copper, palladium, and ruthenium for novel reactions. thieme-connect.comnih.gov For example, copper-catalyzed additions of sulfonyl chlorides to acetylenes have been shown to produce (Z)-β-chlorovinyl sulfones with high stereoselectivity, a methodology that could be extended to this compound. thieme-connect.com

Photoredox Catalysis : Utilizing visible-light photoredox catalysis to generate radicals from this compound under mild conditions. This approach has been successful in the trifluoromethylation of ketones and olefins using trithis compound and could be adapted for similar transformations. nih.gov

Asymmetric Catalysis : Designing chiral catalysts to achieve stereoselective synthesis. While the development of enantioselective reactions involving sulfonyl chlorides is still emerging, exploring chiral Brønsted-acid catalysts or metal complexes could lead to the synthesis of enantioenriched sulfinamide or other chiral sulfur-containing compounds from this compound derivatives. sci-hub.seresearchgate.net

| Catalysis Type | Potential Catalyst | Reaction Type | Potential Outcome |

|---|---|---|---|

| Transition-Metal | Copper(I) Chloride (CuCl) | Addition to Acetylenes | Stereoselective synthesis of (Z)-β-chlorovinyl sulfones thieme-connect.com |

| Transition-Metal | Ruthenium complexes (e.g., RuCl₂(PPh₃)₃) | Arene Fluoroalkylsulfonylation | Direct introduction of the fluoromethylsulfonyl group onto arenes nih.gov |

| Photoredox | Iridium or Ruthenium complexes | Radical Generation | Trifluoromethylation-like reactions, cyclizations nih.gov |

| Organocatalysis | Chiral Brønsted Acids | Asymmetric Synthesis | Enantioselective synthesis of chiral sulfonamides or sulfinates sci-hub.se |

Expanding Biological and Material Science Applications

The incorporation of fluorinated groups, such as the fluoromethyl group, is a well-established strategy in drug discovery and materials science to enhance molecular properties. nbinno.comnbinno.com Derivatives of this compound are poised for significant exploration in these fields.

Medicinal Chemistry : The sulfonamide functional group is a cornerstone of many drugs, exhibiting antibacterial, anticancer, and anti-inflammatory properties. rsc.orgnih.goveurekaselect.com The fluoromethyl group can improve metabolic stability and binding affinity. Future research will focus on synthesizing libraries of fluoromethyl-containing sulfonamides derived from this compound to discover new therapeutic agents. nbinno.comnih.gov

Materials Science : Sulfonyl-containing polymers are used in a range of applications. By functionalizing polymers with this compound, researchers can modify surface properties to create materials with enhanced hydrophilicity, biocompatibility, or specific electronic characteristics. nbinno.com These materials could find use in advanced coatings, sensitive biosensors, and sophisticated drug delivery systems. nbinno.com Furthermore, its derivatives could be valuable intermediates in the synthesis of photoresist materials for the electronics industry.

Interdisciplinary Research with Computational and Analytical Sciences

The synergy between experimental synthesis and advanced computational and analytical methods is essential for accelerating progress in this compound chemistry.

Computational Chemistry : Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into the electronic structure, stability, and reactivity of this compound and its derivatives. acs.orgmdpi.com Computational modeling can help predict reaction outcomes, elucidate mechanisms, and rationally design new catalysts and experiments, thereby reducing trial-and-error in the lab. acs.orgfgcu.edu Hirshfeld surface analysis can be used to understand and predict noncovalent interactions in the solid state, which is crucial for crystal engineering and materials design. fgcu.edu

Advanced Analytical Techniques : The analysis of organofluorine compounds presents unique challenges. perkinelmer.comchromatographyonline.com The development and application of robust analytical techniques are critical. Methods such as Combustion Ion Chromatography (CIC) for total organofluorine analysis, specialized mass spectrometry techniques (LC-MS/MS, QTOF-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable for characterizing reaction products, identifying unknown metabolites or degradation products, and ensuring the purity of synthesized compounds. chromatographyonline.comnih.govresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing fluoromethanesulfonyl chloride, and how can purity be verified?

this compound is typically synthesized via chlorination of fluoromethanesulfonic acid using reagents like PCl₅ or SOCl₂. Purity verification requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and titration methods to quantify residual acids. Ensure anhydrous conditions to prevent hydrolysis, and validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F) to detect impurities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

This compound is highly reactive and corrosive. Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in airtight containers under inert gas (e.g., argon) to prevent moisture exposure. Refer to Safety Data Sheets (SDS) for emergency protocols, including neutralization with sodium bicarbonate for spills .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹⁹F NMR : To confirm fluorination patterns (δ ~50–70 ppm for sulfonyl-bound fluorine).

- IR Spectroscopy : Detect S=O stretching (~1350–1400 cm⁻¹) and S-Cl bonds (~550 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry for crystalline derivatives .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, THF) enhance electrophilicity by stabilizing the transition state. Elevated temperatures (40–60°C) accelerate reactions but may promote side reactions like hydrolysis. Kinetic studies using in-situ Raman spectroscopy can monitor reaction progress and optimize conditions .

Q. What contradictions exist in reported thermodynamic stability data for this compound, and how can they be resolved?

Discrepancies in decomposition temperatures (e.g., 80–120°C) may arise from moisture content or catalytic impurities. Conduct thermogravimetric analysis (TGA) under controlled humidity and compare results with computational models (e.g., DFT calculations for bond dissociation energies) .

Q. What are the environmental implications of this compound degradation products, and how can they be mitigated?

Hydrolysis generates fluoromethanesulfonic acid (FMSA), a persistent environmental pollutant. Investigate advanced oxidation processes (AOPs) like ozonation or photocatalysis to degrade FMSA. Monitor fluorinated byproducts using high-resolution LC-MS and assess toxicity via in vitro bioassays .

Q. How does this compound interact with biomolecules (e.g., proteins or DNA) in mechanistic studies?

The sulfonyl chloride group reacts selectively with thiols (e.g., cysteine residues) or amines. Use stopped-flow kinetics to quantify reaction rates and MALDI-TOF mass spectrometry to identify adducts. Compare reactivity with non-fluorinated analogs to isolate electronic effects of fluorine .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in this compound’s reactivity across different batches?

Perform batch-to-batch consistency checks via:

- Karl Fischer titration to quantify moisture content.

- Ion chromatography to trace sulfate/sulfite impurities. Statistically analyze results using ANOVA to identify significant variability sources .

Q. What strategies are recommended for resolving conflicting data in this compound’s catalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.